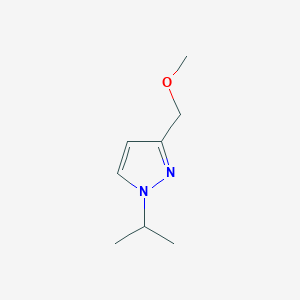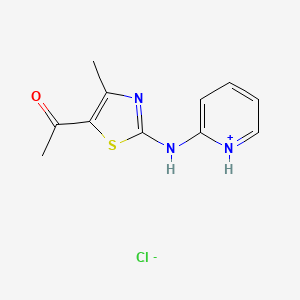![molecular formula C8H7N3O B2707027 (NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine CAS No. 2413937-12-7](/img/structure/B2707027.png)
(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for various applications due to their key characteristics . They are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and an anxiolytic agent called ocinaplon .
Synthesis Analysis
These compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[1,5-a]pyrimidine scaffold . This scaffold can be modified with various functional groups to tune the properties of the resulting compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the substitution of different nucleophiles onto the pyrazolo[1,5-a]pyrimidine scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be tuned by modifying the pyrazolo[1,5-a]pyrimidine scaffold . For example, they can exhibit tunable photophysical properties .Aplicaciones Científicas De Investigación
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, including derivatives from pyrazolo[1,5-a]pyridin, are recognized for their versatility as synthetic intermediates and their biological significance. These compounds have been involved in the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, and have shown potential in medicinal applications with activities against cancer, bacteria, and inflammation. The exploration of heterocyclic N-oxide derivatives has contributed to advancements in chemistry and drug development, highlighting their importance in organic syntheses, catalysis, and pharmaceutical applications (Li et al., 2019).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, closely related to pyrazolo[1,5-a]pyridin derivatives, exhibit a wide range of pharmacological effects. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives have been recognized for their versatility in therapeutic applications, with many new compounds synthesized and patented for their significant pharmacological effects. The diversity in biological properties has stimulated research into pyrazoline derivatives as promising candidates for various therapeutic uses (Shaaban et al., 2012).
Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines, structurally similar to pyrazolo[1,5-a]pyridin derivatives, play a significant role in medicinal chemistry due to their therapeutic significance. Their bioactivity as adenosine antagonistic properties has led to investigations into their potential as treatments for various diseases. Pyrazolo[3,4-d]pyrimidines have shown promise in addressing conditions related to the central nervous system, cardiovascular system, cancer, and inflammation. This highlights the medicinal relevance of pyrazolo[3,4-d]pyrimidines and, by extension, related structures such as pyrazolo[1,5-a]pyridin derivatives (Chauhan & Kumar, 2013).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound of interest, is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory activities, and more. This scaffold has attracted significant attention for structure-activity relationship studies, leading to the development of numerous lead compounds for various disease targets. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold underscores the potential of structurally related compounds in developing novel therapeutic agents (Cherukupalli et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-6-8-3-1-2-7-4-5-9-11(7)8/h1-6,12H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXMQKIHGAIOZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC=NN2C(=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)


![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)

![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)
![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)





![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)
